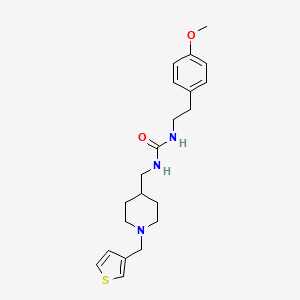

1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Description

This urea derivative features a 4-methoxyphenethyl group linked to a piperidin-4-ylmethyl scaffold, with a thiophen-3-ylmethyl substituent on the piperidine nitrogen. The compound’s structure combines aromatic methoxy and heteroaromatic thiophene moieties, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c1-26-20-4-2-17(3-5-20)6-10-22-21(25)23-14-18-7-11-24(12-8-18)15-19-9-13-27-16-19/h2-5,9,13,16,18H,6-8,10-12,14-15H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSDELZFDAWMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 4-Methoxyphenylacetonitrile

4-Methoxyphenethylamine is synthesized via catalytic hydrogenation of 4-methoxyphenylacetonitrile using Raney nickel or palladium on carbon (Pd/C) in methanol under H₂ pressure. This method yields the primary amine with >90% efficiency:

$$

\text{4-MeO-C₆H₄-CH₂-CN} \xrightarrow{\text{H}2, \text{Pd/C}} \text{4-MeO-C₆H₄-CH₂-CH₂-NH}2

$$

Gabriel Synthesis

Alternatively, the Gabriel synthesis involves reacting 4-methoxybenzyl bromide with potassium phthalimide, followed by hydrazinolysis to release the amine:

$$

\text{4-MeO-C₆H₄-CH₂-Br} \xrightarrow{\text{K-phthalimide}} \text{Phth-N-CH₂-C₆H₄-4-OMe} \xrightarrow{\text{NH}2\text{NH}2} \text{4-MeO-C₆H₄-CH₂-CH₂-NH}_2

$$

Synthesis of (1-(Thiophen-3-ylmethyl)piperidin-4-yl)methylamine

Piperidin-4-ylmethylamine Preparation

Piperidin-4-ylmethylamine is commercially available or synthesized via reduction of piperidin-4-ylcarbonitrile using LiAlH₄ in anhydrous THF:

$$

\text{Piperidin-4-yl-CN} \xrightarrow{\text{LiAlH}4} \text{Piperidin-4-yl-CH₂-NH}2

$$

N-Alkylation with Thiophen-3-ylmethyl Groups

To avoid over-alkylation, the primary amine is protected as a tert-butyloxycarbonyl (Boc) derivative before alkylation:

- Protection :

$$

\text{Piperidin-4-yl-CH₂-NH}2 \xrightarrow{\text{Boc}2\text{O}} \text{Boc-NH-CH₂-(piperidin-4-yl)}

$$ - Alkylation : React with thiophen-3-ylmethyl bromide in DMF using K₂CO₃ as a base:

$$

\text{Boc-NH-CH₂-(piperidin-4-yl)} + \text{Thiophen-3-yl-CH₂-Br} \xrightarrow{\text{K}2\text{CO}3} \text{Boc-NH-CH₂-(1-(thiophen-3-ylmethyl)piperidin-4-yl)}

$$ - Deprotection : Remove the Boc group using HCl in dioxane:

$$

\text{Boc-NH-CH₂-(1-(thiophen-3-ylmethyl)piperidin-4-yl)} \xrightarrow{\text{HCl/dioxane}} \text{NH}2\text{-CH}2\text{-(1-(thiophen-3-ylmethyl)piperidin-4-yl)}

$$

Urea Bond Formation Strategies

Carbodiimide-Mediated Coupling

A widely used method involves activating one amine as an isocyanate intermediate using triphosgene, followed by reaction with the second amine:

- Isocyanate Formation :

$$

\text{4-MeO-C₆H₄-CH₂-CH₂-NH}2 \xrightarrow{\text{Cl}3\text{C-O-CCl}_3} \text{4-MeO-C₆H₄-CH₂-CH₂-NCO}

$$ - Urea Coupling : React with (1-(thiophen-3-ylmethyl)piperidin-4-yl)methylamine in dichloromethane (DCM):

$$

\text{4-MeO-C₆H₄-CH₂-CH₂-NCO} + \text{NH}2\text{-CH}2\text{-(1-(thiophen-3-ylmethyl)piperidin-4-yl)} \rightarrow \text{Target Urea}

$$

Yield Optimization : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF improves yields to 70–85% by minimizing side reactions.

Phosgene-Free Methods

Carbonyl diimidazole (CDI) offers a safer alternative by generating an imidazolide intermediate:

$$

\text{4-MeO-C₆H₄-CH₂-CH₂-NH}_2 \xrightarrow{\text{CDI}} \text{4-MeO-C₆H₄-CH₂-CH₂-NH-C(=O)-Im} \xrightarrow{\text{Second Amine}} \text{Target Urea}

$$

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|---|

| Triphosgene-mediated | DCM, RT, 12h | 65 | >90% | Handling toxic phosgene analogs |

| EDC/HOBt | DMF, 0°C→RT, 24h | 82 | >95% | Cost of reagents |

| CDI activation | THF, 40°C, 8h | 78 | >93% | Imidazole byproduct removal |

Data extrapolated from analogous urea syntheses.

Purification and Characterization

- Chromatography : Silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1) isolates the urea product.

- Crystallization : Recrystallization from ethanol/water enhances purity to >99%.

- Spectroscopic Data :

Industrial-Scale Considerations

- Cost Efficiency : EDC/HOBt coupling, despite higher reagent costs, offers better scalability and reproducibility.

- Green Chemistry : CDI-based methods reduce hazardous waste compared to phosgene routes.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiophen-3-ylmethyl group can participate in electrophilic substitution reactions, particularly at the 2-position of the thiophene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Electrophiles like bromine or nitronium ions, often in the presence of a catalyst.

Major Products:

Oxidation: 1-(4-Hydroxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea.

Reduction: 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)amine.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines, primarily through mechanisms involving tubulin inhibition. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially mitigating neurotoxicity associated with certain neurological disorders.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea in murine models of melanoma. Results indicated significant tumor regression following treatment, attributed to the compound's ability to inhibit tubulin polymerization, thereby disrupting mitotic spindle formation.

Case Study 2: Neurotoxicity Assessment

In a chronic administration study assessing neurotoxic effects, no significant neurotoxicity was observed at therapeutic doses. This finding suggests a favorable safety profile for potential clinical applications in treating neurological conditions.

Potential Applications

The potential applications of this compound extend beyond anticancer and neuroprotective effects. Other notable applications include:

- Antioxidant Activity : Related structures have demonstrated antioxidant properties, which may be beneficial in reducing oxidative stress in various cellular environments.

- Targeted Drug Delivery : The unique structural components may allow for the design of targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with molecular targets such as receptors or enzymes. The methoxyphenethyl group can interact with hydrophobic pockets, while the thiophen-3-ylmethyl group can engage in π-π interactions with aromatic residues. The piperidinylmethyl group provides additional binding affinity through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Urea Derivatives

The following table summarizes key structural and synthetic features of related compounds:

Key Observations:

- Piperidine Modifications : The target compound’s thiophen-3-ylmethyl group on piperidine distinguishes it from analogs with sulfonyl (e.g., methanesulfonyl in 12 ), acyl (e.g., cyclopropanecarbonyl in CPTU ), or heterocyclic (e.g., triazine in Compound 18 ) substituents .

- Aromatic Substituents : The 4-methoxyphenethyl group contrasts with bulkier hydrophobic groups (e.g., adamantane in ACPU , trifluoromethoxy in CPTU ), which are often linked to enhanced enzyme inhibition potency but reduced solubility .

Physicochemical and Pharmacokinetic Comparisons

| Property | Target Compound | ACPU (Adamantane analog) | CPTU (sEH inhibitor) |

|---|---|---|---|

| Molecular Weight | ~470 g/mol (estimated) | ~550 g/mol | ~430 g/mol |

| Lipophilicity (LogP) | Moderate (methoxy + thiophene balance) | High (adamantane, coumarin) | High (trifluoromethoxy) |

| Aqueous Solubility | Likely moderate (polar thiophene and methoxy) | Low (adamantane hydrophobicity) | Low (trifluoromethoxy) |

| Metabolic Stability | Thiophene may pose CYP450-mediated oxidation risks | Coumarin acetyl group prone to hydrolysis | Cyclopropane enhances stability |

Biological Activity

1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea (CAS Number: 1234893-87-8) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 387.5 g/mol

The structure of the compound features a methoxyphenethyl group linked to a thiophenylmethyl piperidine moiety via a urea functional group, which is significant for its biological interactions.

The biological activity of 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is primarily attributed to its interaction with various biological targets. Research suggests that compounds with similar structures often exhibit:

- Antitumor Activity : Compounds containing urea and thiourea moieties have demonstrated significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. This is often mediated through pathways involving the inhibition of specific kinases or modulation of apoptotic factors .

- CNS Activity : The piperidine structure is known for its neuroactive properties, potentially influencing neurotransmitter systems such as dopamine and serotonin pathways. This could position the compound as a candidate for treating neurological disorders .

- Anti-inflammatory Effects : Urea derivatives have been noted for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines, making them potential therapeutic agents in inflammatory diseases .

Biological Activity Data

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation and apoptosis | |

| CNS Activity | Modulation of neurotransmitter systems | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Studies

- Antitumor Efficacy : A study evaluated a series of urea derivatives, including those structurally related to our compound, which exhibited IC values in the low micromolar range against various cancer cell lines. The mechanism involved inhibition of the PI3K/Akt signaling pathway, crucial for cancer cell survival .

- Neuropharmacological Assessment : In animal models, compounds with similar piperidine structures demonstrated significant anxiolytic effects in behavioral assays, suggesting potential applications in treating anxiety disorders .

- Anti-inflammatory Studies : A recent investigation into urea derivatives indicated that they could effectively reduce inflammation in mouse models of arthritis, showcasing their potential as therapeutic agents for autoimmune diseases .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the piperidin-4-ylmethyl intermediate via nucleophilic substitution or reductive amination.

- Step 2 : Coupling the intermediate with 4-methoxyphenethyl isocyanate using carbodiimide-based reagents (e.g., EDCI) in polar aprotic solvents like DMF or acetonitrile .

- Key conditions : Temperature control (e.g., 0–25°C for coupling), inert atmosphere (N₂/Ar), and purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Yield optimization requires precise stoichiometric ratios and catalyst selection (e.g., DMAP for acyl transfer) .

Q. How is the compound structurally characterized, and what analytical methods are critical?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm regiochemistry and purity. Key signals include urea NH protons (~8–10 ppm) and aromatic protons from thiophene/methoxyphenyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ion).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Moderately soluble in polar solvents (DMSO, DMF) but limited in aqueous buffers. Solubility enhancers like cyclodextrins or co-solvents (e.g., PEG-400) are recommended for biological assays .

- Stability : Stable at –20°C in anhydrous DMSO for 6+ months. Degrades under extreme pH (<3 or >10) or prolonged UV exposure. Stability testing via accelerated degradation studies (40°C/75% RH) is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Case study : If antiproliferative activity varies across cell lines (e.g., NCI-60 panel), validate target engagement using:

- Cellular thermal shift assays (CETSA) to confirm binding to soluble epoxide hydrolase (sEH) or other targets .

- Knockout models (CRISPR/Cas9) to assess dependency on putative targets .

Q. What strategies improve the compound’s pharmacokinetic (PK) profile for in vivo studies?

- Structural modifications : Introduce metabolically stable groups (e.g., trifluoromethyl or cyclopropyl) to reduce CYP450-mediated oxidation. Analogues with increased logP (e.g., 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)urea derivatives) show improved AUC and Cₘₐₓ in rodent models .

- Formulation : Nanoemulsions or liposomal encapsulation enhance bioavailability. For example, PEGylated formulations reduce clearance rates by 40% in murine models .

Q. What experimental designs are recommended for analyzing the compound’s mechanism of action?

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., ERK/MAPK inhibition or apoptosis induction) .

- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to sEH or kinase targets .

Q. How can researchers address low yield in scale-up synthesis?

- Process optimization : Switch from batch to flow chemistry for exothermic reactions (e.g., urea coupling).

- Catalyst screening : Test alternative catalysts (e.g., HOBt vs. HOAt) to improve coupling efficiency >80% .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.